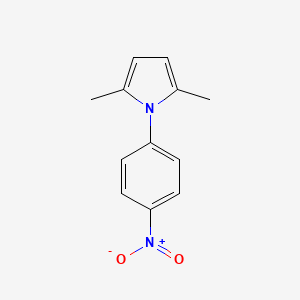

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-(4-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-3-4-10(2)13(9)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJRCFOGAIXRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332600 | |

| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-22-4 | |

| Record name | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is a substituted aromatic heterocycle belonging to the N-arylpyrrole class of compounds. Its structure is characterized by a central pyrrole ring, which is an electron-rich aromatic system. This ring is substituted with two electron-donating methyl groups at the 2 and 5 positions and, critically, a potent electron-withdrawing 4-nitrophenyl group attached to the nitrogen atom. This specific substitution pattern creates a molecule with unique electronic properties that profoundly influence its chemical behavior, particularly its basicity.

The core of understanding this molecule lies in the electronic interplay between the pyrrole ring's aromaticity and the substituents. While the pyrrole nitrogen's lone pair is integral to establishing the aromatic 6π-electron system, the attached 4-nitrophenyl group exerts a strong deactivating effect. This guide provides a comprehensive analysis of the fundamental basic properties of this compound, grounded in established chemical principles and supported by experimental data. We will explore its synthesis, the theoretical underpinnings of its low basicity, its physicochemical characteristics, and detailed protocols for its preparation.

Synthesis via Paal-Knorr Reaction

The most direct and widely employed method for synthesizing this compound is the Paal-Knorr pyrrole synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, 4-nitroaniline.[3][4] The reaction proceeds by the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the stable aromatic pyrrole ring.[2] The use of an acid catalyst, such as hydrochloric acid or various aluminas, can accelerate the reaction.[3][5]

The choice of 4-nitroaniline as the primary amine is significant. The nitro group, being a strong electron-withdrawing substituent, influences the nucleophilicity of the amine and the electronic properties of the final product.[1]

Caption: Workflow for the Paal-Knorr synthesis of the title compound.

Core Directive: Understanding the Basicity

The basicity of a nitrogen-containing compound is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.[6] In the case of this compound, the basicity is exceptionally low, a direct consequence of its electronic structure and aromaticity.

The Role of Aromaticity in Pyrrole's Low Basicity

Pyrrole itself is a very weak base, with the conjugate acid having a pKa of approximately 0.4.[7] This is because the nitrogen atom is sp² hybridized, and its lone pair of electrons is not localized in an sp² orbital (as in pyridine) but rather occupies a p orbital.[7][8] This p orbital overlaps with the p orbitals of the four carbon atoms, forming a delocalized, cyclic 6π-electron system that satisfies Hückel's rule for aromaticity.[9][10]

Protonation of the nitrogen atom would require these electrons to form a new N-H bond, thereby destroying the aromatic sextet and the significant stabilization energy associated with it.[11][12] This energetic penalty makes the protonation process highly unfavorable, rendering the nitrogen lone pair largely unavailable and the molecule a very weak base.[13]

Electronic Effects of Substituents

The basicity of the parent pyrrole ring is further modulated by its substituents.

-

2,5-Dimethyl Groups : The methyl groups at the 2 and 5 positions are electron-donating groups (EDGs) through an inductive effect (+I). They push electron density into the pyrrole ring, which would typically slightly increase the electron density on the nitrogen and enhance basicity relative to unsubstituted pyrrole.

-

1-(4-Nitrophenyl) Group : This substituent is the dominant factor governing the molecule's basicity. The 4-nitrophenyl group is a powerful electron-withdrawing group (EWG). This is due to two combined effects:

-

Inductive Effect (-I) : The electronegative nitrogen and oxygen atoms of the nitro group pull electron density through the sigma bonds of the phenyl ring and away from the pyrrole nitrogen.

-

Mesomeric (Resonance) Effect (-M) : The nitro group strongly deactivates the phenyl ring by withdrawing π-electron density through resonance. This effect is transmitted to the pyrrole nitrogen, effectively delocalizing its lone pair not only within the pyrrole ring but also further into the nitrophenyl system.

-

This profound electron-withdrawing effect drastically reduces the electron density on the pyrrole nitrogen, making its lone pair even less available for protonation than in the parent pyrrole molecule. The molecule is therefore considered essentially non-basic for most practical purposes in aqueous media.

Caption: Electronic factors determining the low basicity of the title compound.

Physicochemical and Spectral Properties

The compound presents as a red solid with a melting point of 148–149 °C.[3] Its key identifying properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [14][15] |

| Molecular Weight | 216.24 g/mol | [14][15] |

| CAS Number | 5044-22-4 | [14] |

| Appearance | Red Solid | [3] |

| Melting Point | 148–149 °C | [3] |

Spectral Data

Spectroscopic data is crucial for the unambiguous identification and characterization of the molecule. The following data has been reported for a sample dissolved in deuterated chloroform (CDCl₃).[3]

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 8.34 | Doublet (d) | 2H | Aromatic C-H (ortho to NO₂) | 9.0 |

| 7.39 | Doublet (d) | 2H | Aromatic C-H (meta to NO₂) | 9.0 |

| 5.96 | Singlet (s) | 2H | Pyrrole C-H (β-protons) | - |

| 2.07 | Singlet (s) | 6H | Methyl C-H (-CH₃) | - |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 146.8 | Quaternary C (C-NO₂) |

| 144.8 | Quaternary C (C-N of phenyl ring) |

| 128.8 | Quaternary C (α-carbons of pyrrole ring) |

| 124.6 | Aromatic C-H (ortho to NO₂) |

| 124.2 | Aromatic C-H (meta to NO₂) |

| 107.4 | Pyrrole C-H (β-carbons) |

| 13.1 | Methyl C (-CH₃) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported solvent-free synthesis method.[3]

Materials:

-

Acetonylacetone (Hexane-2,5-dione, 118 μL, 1 mmol)

-

4-nitroaniline (138 mg, 1 mmol)

-

Catalyst (e.g., CATAPAL 200 alumina, 40 mg)

-

Reaction vial or round-bottom flask

-

Stir plate with heating

-

Silica gel for purification (if necessary)

-

Eluent (e.g., EtOAc/n-hexane)

Procedure:

-

To a clean, dry reaction vial, add 4-nitroaniline (138 mg, 1 mmol) and the alumina catalyst (40 mg).

-

Add acetonylacetone (118 μL, 1 mmol) to the vial.

-

Seal the vial and place it on a pre-heated stir plate or in a heating block set to 60 °C.

-

Stir the solvent-free mixture vigorously at 60 °C for 45 minutes. The mixture will solidify as the reaction progresses.

-

After 45 minutes, remove the vial from the heat and allow it to cool to room temperature.

-

The resulting solid is the crude product. For many applications, the purity may be sufficient.

-

If further purification is required, the crude solid can be purified by silica gel column chromatography using an appropriate eluent system, such as EtOAc/n-hexane (e.g., 1:20 v/v).

-

Collect the fractions containing the product and evaporate the solvent under reduced pressure to yield the pure compound as a red solid.

Expected Yield: Approximately 77% (166 mg).[3]

Conclusion

This compound is a molecule whose chemical identity is defined by a deep-seated electronic conflict. The inherent drive of the pyrrole ring to maintain its aromatic stability renders the nitrogen lone pair non-basic. This effect is overwhelmingly amplified by the potent and relentless electron-withdrawing nature of the 1-(4-nitrophenyl) substituent. This guide has demonstrated that while the methyl groups provide a minor electron-donating influence, the combination of aromaticity and the powerful -M/-I effects of the nitrophenyl group results in a molecule with virtually no basic character at the nitrogen center. This fundamental property is a critical consideration for its potential use in synthesis, materials science, and drug development, where its electronic profile, rather than its ability to act as a base, will dictate its reactivity and interactions.

References

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. [Link]

- 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. (2024). Chemistry LibreTexts. [Link]

- Why is aniline more basic than pyrrole? (2020). Chemistry Stack Exchange. [Link]

- Basicity of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. [Link]

- Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

- Pyrrole : Arom

- This compound. (n.d.). PubChem. [Link]

- Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (n.d.).

- This compound. (n.d.). PubChemLite. [Link]

- Rank each set of compounds in order of increasing basicity. (d) pyrrole, imidazole, 3-nitropyrrole. (n.d.). Pearson. [Link]

- 2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrole. (n.d.). PubChem. [Link]

- 24.9: Heterocyclic Amines. (2025). Chemistry LibreTexts. [Link]

- Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- 24.3: Basicity of Amines. (2025). Chemistry LibreTexts. [Link]

- Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. (2023). Chemistry Online. [Link]

- 2,5-Dimethyl-1-phenylpyrrole. (n.d.). PubChem. [Link]

- Basicity of Amines. (n.d.). Chemistry Steps. [Link]

- Preparation of 2,5-dimethyl pyrrole. (2022). YouTube. [Link]

- 15.3.6 – Using Aromaticity to Predict Heterocycle Basicity. (2021). YouTube. [Link]

Sources

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rank each set of compounds in order of increasing basicity. (d) p... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. aklectures.com [aklectures.com]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound | C12H12N2O2 | CID 459085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Part 1: The Pyrrole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Introduction to the Pyrrole Moiety: More Than Just a Simple Ring

The pyrrole scaffold, a five-membered aromatic heterocycle with the chemical formula C₄H₄NH, is a cornerstone in the architecture of biologically active molecules.[1] Its unassuming structure belies a rich chemical character that has been exploited by nature and scientists alike. In the natural world, the pyrrole ring forms the fundamental building block of essential macromolecules such as heme in hemoglobin, chlorophyll, and vitamin B12, highlighting its critical role in fundamental biological processes.[2][3][4]

From a medicinal chemist's perspective, the pyrrole ring is considered a "privileged scaffold." This is due to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity.[5] The unique electronic properties and reactivity of the pyrrole ring, which we will explore in the next section, allow for its facile derivatization, enabling the generation of large libraries of compounds for screening and optimization.[6]

Physicochemical Properties and their Influence on Drug Design

The biological activity of a pyrrole-containing drug is intimately linked to its physicochemical properties. The pyrrole ring is a planar, aromatic system containing six π-electrons (four from the carbon atoms and two from the nitrogen atom's lone pair).[2] This delocalization of electrons results in a relatively electron-rich system, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions.[7]

The nitrogen atom's lone pair is integral to the aromatic sextet, which significantly reduces the basicity of the pyrrole nitrogen compared to aliphatic amines.[2][8] The pKa of the conjugate acid is approximately -3.8, meaning that the pyrrole ring is not protonated under physiological conditions.[1] However, the N-H proton is weakly acidic, with a pKa of about 17.5, allowing for deprotonation with strong bases to form the pyrrolide anion, a potent nucleophile.[1]

These electronic features have profound implications for drug design. The N-H group can act as a hydrogen bond donor, while the electron-rich cloud of the aromatic ring can participate in π-π stacking and other non-covalent interactions with biological targets. The ability to readily substitute at various positions on the ring allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and pharmacokinetic profile.[9]

Part 2: Synthetic Strategies for Pyrrole-Containing Compounds

The construction of the pyrrole ring is a well-trodden path in organic synthesis, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methodologies: The Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for the preparation of pyrroles.[7] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7] The reaction typically proceeds under acidic or neutral conditions and is mechanistically understood to involve the formation of a hemiaminal followed by cyclization and dehydration.[7]

This protocol describes a typical Paal-Knorr synthesis of a substituted pyrrole, a common starting point for further elaboration in a drug discovery program.

Materials:

-

Hexane-2,5-dione (1,4-dicarbonyl compound)

-

Substituted aniline (primary amine)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol), the desired substituted aniline (10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in 50 mL of toluene.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-aryl-2,5-dimethylpyrrole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the desired product.

Modern and Green Synthetic Approaches

While classical methods are robust, modern synthetic chemistry has seen a push towards more efficient and environmentally friendly procedures. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrrole derivatives, often leading to higher yields and shorter reaction times.[10][11][12] Additionally, the use of green catalysts, such as proline and various metal oxides, has been shown to be effective for pyrrole synthesis under mild conditions.[10][11][12]

Part 3: The Pharmacological Versatility of the Pyrrole Scaffold

The true value of the pyrrole scaffold in medicinal chemistry lies in its remarkable pharmacological versatility. Pyrrole-containing compounds have been successfully developed as drugs for a wide array of diseases, a testament to the scaffold's ability to be tailored to interact with diverse biological targets.[2][13]

Anticancer Agents

The pyrrole moiety is a prominent feature in a number of anticancer drugs, where it contributes to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[14][15]

Many pyrrole-containing anticancer agents function as kinase inhibitors.[16][17] For instance, Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a pyrrole ring linked to an oxindole core.[9][16][18] This structure enables it to bind to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), such as VEGFR and PDGFR, thereby inhibiting downstream signaling pathways that are crucial for tumor angiogenesis and growth.[16][19]

Caption: Sunitinib inhibits RTK signaling.

The following table summarizes the SAR for a series of pyrrole indolin-2-one derivatives as inhibitors of VEGFR-2, a key target in angiogenesis.

| Compound | R1 (Pyrrole) | R2 (Indolinone) | VEGFR-2 IC₅₀ (nM) | Reference |

| Semaxanib (SU5416) | H | H | 90 | [16] |

| Sunitinib (SU11248) | -CH₂CH₂N(Et)₂ | F | 9 | [16] |

| Compound A | H | Cl | 30 | [16] |

| Compound B | -CH₂CH₂N(Et)₂ | H | 25 | [16] |

This table is a representative example based on data from the literature.

The data clearly indicates that the addition of a fluorine atom at the R2 position and a diethylaminoethyl side chain at the R1 position significantly enhances the inhibitory activity against VEGFR-2.[16] This highlights the importance of specific substitutions on the pyrrole and indolinone rings for optimizing target engagement.

Antimicrobial Agents

The pyrrole scaffold is also found in a number of natural and synthetic antimicrobial agents.[3][18][20] The emergence of antibiotic resistance has spurred the development of new antibacterial agents, and pyrrole derivatives have shown promise in this area.[18][20]

The mechanisms by which pyrrole-containing compounds exert their antimicrobial effects are varied. Some, like the natural product pyrrolnitrin, are thought to interfere with the fungal respiratory chain. Others have been shown to inhibit essential bacterial enzymes or disrupt the integrity of the cell membrane.[3] Recent research has focused on designing pyrrole derivatives that can overcome existing resistance mechanisms.[18][20]

Anti-inflammatory Drugs

Several widely used nonsteroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole core, including Tolmetin and Ketorolac.[8][18][21]

These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[4][22] Prostaglandins are key mediators of inflammation, pain, and fever. While older NSAIDs non-selectively inhibit both COX-1 and COX-2, there has been a significant effort to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[22] Pyrrole derivatives have been instrumental in this endeavor.[22]

Caption: Pyrrole NSAIDs inhibit COX enzymes.

Agents for Neurological Disorders

The pyrrole scaffold has also been explored for the treatment of neurological disorders, including Alzheimer's and Parkinson's diseases.[23][24]

Given the complex pathophysiology of many neurodegenerative diseases, a multi-target approach is often desirable. Pyrrole derivatives have been designed to simultaneously inhibit multiple targets, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are implicated in the progression of Alzheimer's disease.[23][24] Additionally, some pyrrole-containing compounds have shown neuroprotective effects by scavenging reactive oxygen species and reducing oxidative stress, a common feature of neurodegeneration.[23][25][26]

Part 4: Case Study: The Development of Atorvastatin

The story of Atorvastatin (Lipitor), one of the best-selling drugs of all time, is a powerful illustration of the successful application of the pyrrole scaffold in medicinal chemistry.

Atorvastatin is a synthetic lipid-lowering agent that acts as a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The central feature of its structure is a substituted pyrrole ring, which plays a crucial role in its high affinity for the enzyme's active site.

The development of Atorvastatin involved extensive SAR studies to optimize the substitutions on the pyrrole ring and the side chains. The key interactions of the drug with HMG-CoA reductase include hydrogen bonds and van der Waals interactions, many of which are facilitated by the specific geometry and electronic properties of the pyrrole core and its substituents. The success of Atorvastatin underscores the power of rational drug design centered around a privileged scaffold like pyrrole.

Part 5: Future Perspectives and Conclusion

The pyrrole scaffold continues to be a fertile ground for innovation in medicinal chemistry.[13][27][28] Current research is exploring the use of pyrrole derivatives in novel therapeutic modalities, such as targeted protein degraders (PROTACs) and covalent inhibitors. The ability to fine-tune the reactivity of the pyrrole ring makes it an attractive component for designing molecules that can form specific and irreversible bonds with their targets.

Furthermore, the development of multi-target drugs, where a single molecule is designed to interact with multiple targets, is a growing area of interest, particularly for complex diseases like cancer and neurodegenerative disorders.[24][29] The versatility of the pyrrole scaffold makes it an ideal platform for the construction of such multi-functional ligands.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Synthesis of certain pyrrole deriv

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.

- Understanding the Role of Pyrrole Deriv

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.

- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.

- Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.

- Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed.

- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

- Pyrrole. Wikipedia.

- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Upd

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update.

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Upd

- Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI.

- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid

- Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity rel

- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers.

- A class of pyrrole derivatives endowed with analgesic/anti-inflamm

- Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica.

- Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Semantic Scholar.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH.

- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu

- Synthesis and Evaluation of Pyrrole Deriv

- Pyrrole: An insight into recent pharmacological advances with structure activity rel

- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.

- Pyrrole analogues and SAR activity. | Download Scientific Diagram.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC - PubMed Central.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.

- Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. PMC - NIH.

- Some drugs containing pyrrole derivatives | Download Scientific Diagram.

- Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. nbinno.com [nbinno.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Progress for the Synthesis of Pyrrole Derivatives – ...: Ingenta Connect [ingentaconnect.com]

- 13. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 17. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel Pyrrole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules.[1] Its presence is fundamental to the function of vital natural products such as heme, chlorophyll, and vitamin B12.[2] In the realm of medicinal chemistry, the pyrrole moiety is a privileged scaffold, integral to the structure and efficacy of a wide array of therapeutic agents.[3][4] Commercially successful drugs like Atorvastatin (a cholesterol-lowering agent), Ketorolac (a non-steroidal anti-inflammatory drug, NSAID), and Sunitinib (an anticancer agent) all feature a pyrrole core, highlighting the versatility of this heterocyclic system in drug design.[5][6]

The unique electronic properties of the pyrrole ring, characterized by its electron-rich nature, allow it to engage in various biological interactions, often serving as a key pharmacophore that can modulate the activity of enzymes and receptors.[3] This inherent biological relevance, coupled with the vast potential for synthetic modification, ensures that the discovery and development of novel pyrrole-containing compounds remains a vibrant and highly competitive area of research. This guide provides a comprehensive overview of modern strategies for the synthesis, characterization, and therapeutic application of this important class of compounds.

Part 1: Strategic Synthesis of the Pyrrole Core

The construction of the pyrrole ring is a well-established field, yet one that continues to evolve with the advent of new synthetic methodologies. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of various functional groups.

Classical Approaches: The Foundation of Pyrrole Synthesis

The Paal-Knorr Synthesis: This venerable reaction, first reported in the 1880s, remains one of the most direct and widely used methods for preparing pyrroles.[7][8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[9][10] The simplicity and efficiency of the Paal-Knorr synthesis have made it a mainstay in both academic and industrial settings.[8] For instance, the industrial synthesis of the blockbuster drug Atorvastatin utilizes a Paal-Knorr cyclocondensation to form the central pyrrole ring.[11][12][13]

The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[14] While effective, the classical Paal-Knorr reaction can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates.[8]

The Knorr Pyrrole Synthesis: Developed in 1884, the Knorr synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[15] This method is particularly useful for the preparation of polysubstituted pyrroles and has been widely applied in the synthesis of bioactive heterocycles.[15]

Modern Methodologies: Expanding the Synthetic Toolkit

In recent years, significant efforts have been directed towards developing milder, more efficient, and more versatile methods for pyrrole synthesis. These modern approaches often leverage the power of transition-metal catalysis and multicomponent reactions.

Transition-Metal Catalysis: The use of transition metals has revolutionized organic synthesis, and the construction of pyrroles is no exception. Catalysts based on rhodium, zinc, and other metals have been shown to effectively promote the formation of pyrroles from a variety of starting materials, often under mild conditions.[16][17][18][19] For example, the zinc-mediated decomposition of dienyl azides provides a general and efficient route to di- and trisubstituted pyrroles.[17] These methods offer the advantage of high atom economy and functional group tolerance.[16]

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful strategy for rapidly building molecular complexity.[11] A notable example is the one-pot, three-component coupling reaction involving a glycolaldehyde dimer, a Michael acceptor, and an amine to synthesize 1,2,4-trisubstituted pyrroles, which has been applied to the synthesis of an Atorvastatin precursor.[20][21]

Green Chemistry Approaches: Recognizing the environmental impact of chemical synthesis, there is a growing emphasis on the development of "green" methodologies. In the context of pyrrole synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.[22][23] Microwave-assisted synthesis and the use of recyclable catalysts are examples of green chemistry principles being applied to classical reactions like the Paal-Knorr synthesis.[15][22]

}

Caption: Generalized workflow for the synthesis of pyrrole derivatives.Part 2: Purification and Structural Elucidation

Once a novel pyrrole-containing compound has been synthesized, the next critical steps are its purification and the unambiguous determination of its chemical structure.

Purification Techniques

The crude reaction mixture will invariably contain unreacted starting materials, byproducts, and residual catalyst. The choice of purification method depends on the physical properties of the target compound, such as its polarity, solubility, and volatility.

-

Column Chromatography: This is the most common method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase (typically silica gel or alumina), and a solvent or mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates.

-

Recrystallization: This technique is used to purify solid compounds. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

-

Distillation: For volatile liquid compounds, distillation can be an effective purification method. The liquid is heated to its boiling point, and the vapor is then condensed and collected.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to determine the structure of the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry.

-

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For pyrrole derivatives, the chemical shifts of the protons on the pyrrole ring are characteristic and can provide valuable information about the substitution pattern.

-

¹³C NMR: Provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can also be used to determine its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a new compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The stretching and bending vibrations of chemical bonds absorb infrared radiation at characteristic frequencies. For pyrrole derivatives, the N-H stretch (if present) and the C=C and C-N stretching vibrations of the ring are typically observed.

| Spectroscopic Data | Typical Range for Pyrrole Derivatives |

| ¹H NMR (ppm) | |

| N-H | 8.0 - 9.0 (broad) |

| α-H | 6.5 - 7.0 |

| β-H | 6.0 - 6.5 |

| ¹³C NMR (ppm) | |

| α-C | 115 - 125 |

| β-C | 105 - 115 |

| IR (cm⁻¹) | |

| N-H stretch | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1400 - 1600 |

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substituents on the pyrrole ring.[24][25][26][27][28]

Part 3: Therapeutic Applications and Future Directions

The diverse biological activities of pyrrole-containing compounds make them attractive candidates for drug discovery programs targeting a wide range of diseases.[29][30]

Established Therapeutic Areas

-

Anti-inflammatory Agents: A number of NSAIDs, such as Ketorolac and Tolmetin, incorporate a pyrrole ring.[5] These drugs act by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][31][32][33][34][35]

-

Anticancer Agents: The pyrrole scaffold is found in several anticancer drugs, including Sunitinib, which is a multi-targeted receptor tyrosine kinase inhibitor.[36] Pyrrole derivatives have shown promise as kinase inhibitors and cytotoxic agents, targeting cellular mechanisms that are critical for cancer cell growth and survival.[3][36]

-

Antibacterial and Antifungal Agents: The pyrrole moiety has been leveraged in the development of new antibiotics and antifungal agents to combat microbial infections.[3][5]

Emerging Therapeutic Targets

Research into the therapeutic potential of pyrrole-containing compounds is ongoing, with new applications continually being explored. These include treatments for:

-

Viral infections[2]

-

Tuberculosis[2]

-

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease[5]

-

Diabetes[5]

}

Caption: Mechanism of action of Ketorolac.Future Perspectives

The future of pyrrole-based drug discovery lies in the integration of modern synthetic methodologies with advanced computational tools. The use of structure-activity relationship (SAR) studies and molecular docking will enable the rational design of more potent and selective drug candidates.[2] Furthermore, the application of green chemistry principles will be crucial for developing sustainable and environmentally friendly synthetic routes.[22][23] The continued exploration of the vast chemical space accessible through the functionalization of the pyrrole ring promises to yield a new generation of innovative therapeutics.

References

- Ketorolac - Wikipedia.

- Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194.

- The Role of Pyrrole as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.

- Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194.

- What is the mechanism of Ketorolac Tromethamine? Patsnap Synapse.

- Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. ResearchGate.

- Ketorolac Tromethamine. U.S. Food and Drug Administration.

- Pharmacology of Ketorolac (Toradol) ; Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube.

- Ketorolac: Package Insert / Prescribing Information. Drugs.com.

- Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters.

- RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. International Journal of Progressive Research in Engineering Management and Science.

- Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition metal-catalyzed synthesis of pyrroles from dienyl azides. Organic Letters, 9(25), 5191–5194.

- Transition metal-catalyzed synthesis of pyrroles from dienyl azides. Semantic Scholar.

- Recent Advancements in Pyrrole Synthesis. Molecules.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules.

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society.

- Recent Progress in the Synthesis of Pyrroles. Bentham Science Publishers.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.

- Recent Progress in the Synthesis of Pyrroles. Bentham Science Publisher.

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science.

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate.

- (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.

- Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry.

- Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate.

- Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.

- Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters.

- Paal–Knorr synthesis - Wikipedia.

- α-Unsubstituted Pyrroles by NHC-Catalyzed Three-Component Coupling: Direct Synthesis of a Versatile Atorvastatin Derivative. Chemistry – A European Journal.

- Atorvastatin - Wikipedia.

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science.

- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules.

- Recent Advances in the Synthesis of Pyrroles. ResearchGate.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.

- Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. Journal of Fluorescence.

- Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Analyst.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules.

- A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. ResearchGate.

- Pyrrole - Wikipedia.

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Atorvastatin - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. ijprems.com [ijprems.com]

- 16. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Transition metal-catalyzed synthesis of pyrroles from dienyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transition metal-catalyzed synthesis of pyrroles from dienyl azides. | Semantic Scholar [semanticscholar.org]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. α-Unsubstituted Pyrroles by NHC-Catalyzed Three-Component Coupling: Direct Synthesis of a Versatile Atorvastatin Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. acgpubs.org [acgpubs.org]

- 26. Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies - Analyst (RSC Publishing) [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. eurekaselect.com [eurekaselect.com]

- 31. Ketorolac - Wikipedia [en.wikipedia.org]

- 32. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]

- 33. accessdata.fda.gov [accessdata.fda.gov]

- 34. m.youtube.com [m.youtube.com]

- 35. drugs.com [drugs.com]

- 36. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. As a key heterocyclic compound, its substituted pyrrole core is a feature in numerous pharmacologically active molecules.[1][2] This document provides field-proven insights into its synthesis, detailed protocols, and an exploration of its relevance in medicinal chemistry.

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] The introduction of specific substituents onto the pyrrole ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4]

This compound is a synthetically important derivative. The 2,5-dimethyl substitution pattern provides steric bulk and electron-donating properties to the pyrrole ring, while the 1-(4-nitrophenyl) group acts as a strong electron-withdrawing moiety. This electronic push-pull system makes the compound an interesting candidate for materials science and a valuable intermediate for the synthesis of more complex molecules.[1] Its preparation is most commonly achieved via the Paal-Knorr synthesis, a robust and reliable method for constructing the pyrrole ring.[5][6]

Synthesis via Paal-Knorr Reaction

The most direct and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions.[5][6][8] For the title compound, this involves the reaction between hexane-2,5-dione and 4-nitroaniline.

Caption: Paal-Knorr synthesis of the title compound.

Mechanistic Insights

The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated mechanism.[6][8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Amine Addition: The reaction initiates with the nucleophilic attack of the primary amine (4-nitroaniline) on one of the protonated carbonyl groups of hexane-2,5-dione to form a hemiaminal intermediate.

-

Cyclization: The hydroxyl group of the hemiaminal is then protonated and eliminated as water, forming an iminium ion. An intramolecular attack by the lone pair of the nitrogen on the second carbonyl group leads to the formation of a five-membered ring, a 2,5-dihydroxytetrahydropyrrole derivative.[6]

-

Dehydration: The final step involves a series of dehydration steps, where the two hydroxyl groups are eliminated to form the aromatic pyrrole ring.

The presence of the electron-withdrawing nitro group on the phenylamine nucleophile has been shown to have a positive effect on the reaction rate compared to electron-donating groups.[5] This is because it increases the basicity of the imine intermediate, facilitating the cyclization step.[5]

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound using conventional heating. This method is adapted from established Paal-Knorr procedures.[9]

Materials:

-

Hexane-2,5-dione (1.0 mmol, 114 mg)

-

4-Nitroaniline (1.0 mmol, 138 mg)

-

Glacial Acetic Acid (3.0 mL)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Stirring bar

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Caption: General experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, combine hexane-2,5-dione (1.0 mmol) and 4-nitroaniline (1.0 mmol).

-

Solvent Addition: Add glacial acetic acid (3.0 mL) to the flask. The acetic acid serves as both the solvent and a weak acid catalyst to facilitate the reaction.[5]

-

Heating: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (approx. 50 mL) to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.

Physicochemical and Spectroscopic Properties

The accurate characterization of a synthesized compound is critical. The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,5-dimethyl-1-(4-nitrophenyl)pyrrole | [10] |

| CAS Number | 5044-22-4 | [10][11] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [10][11] |

| Molecular Weight | 216.24 g/mol | [10][11] |

| Monoisotopic Mass | 216.089877630 Da | [10] |

| Appearance | Solid (expected) | - |

| SMILES | CC1=CC=C(N1C2=CC=C(C=C2)[O-])C | [10] |

| InChIKey | JXJRCFOGAIXRCU-UHFFFAOYSA-N | [10] |

| Spectral Data | FTIR spectra are available.[10] ¹H NMR and ¹³C NMR data would be consistent with the structure, showing characteristic peaks for the methyl groups, pyrrole protons, and the disubstituted benzene ring. | - |

Applications in Research and Drug Development

While specific biological activity data for this compound itself is limited in the public domain, its structural motifs are present in a wide range of pharmacologically active compounds. Therefore, it serves as a crucial building block and a lead compound for medicinal chemistry programs.

Intermediate for Bioactive Molecules

The N-aryl pyrrole core is a key pharmacophore. Derivatives have demonstrated a wide spectrum of biological activities.[3][12] For example, various 1,5-diarylpyrrole derivatives have been investigated for their neuroprotective effects, showing antioxidant properties against neurotoxicity in cellular models.[3] Other pyrrole-based compounds have shown potent anti-inflammatory activity by inhibiting COX enzymes.[13] The title compound is an ideal starting material for further functionalization to explore these activities. The nitro group can be readily reduced to an amine, providing a handle for further synthetic transformations, such as amide coupling, to generate libraries of new chemical entities.[1]

Potential in Antibacterial and Anticancer Research

The pyrrole scaffold is integral to compounds with demonstrated antibacterial and anticancer properties.[2][4] For instance, pyrrole-2-carboxamide derivatives have shown efficacy against various Gram-positive and Gram-negative bacterial strains.[4] Similarly, other substituted pyrroles have exhibited significant anticancer activity against cell lines like A549 (Lung Carcinoma) and T47D (Breast Cancer).[2] this compound can be used to synthesize analogues of these active compounds, enabling structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a warning-level hazard.[10] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[10] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[14]

Conclusion

This compound is a valuable heterocyclic compound, readily accessible through the robust Paal-Knorr synthesis. Its distinct electronic properties and the synthetic versatility of its functional groups make it an important intermediate for the development of novel compounds in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and explore the potential of this and related N-arylpyrroles in their scientific endeavors.

References

- PubChem. This compound.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

- Wikipedia. Paal–Knorr synthesis. [Link]

- ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]

- PubChemLite. This compound. [Link]

- Organic Chemistry Portal. Pyrrole synthesis. [Link]

- Brieflands. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]

- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

- Chemsigma. This compound [5044-22-4]. [Link]

- PubChem. 2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrole. [Link]

- PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

- ResearchGate.

- ResearchGate. Pyrrole derivatives demonstrating remarkable biological activities. [Link]

- MDPI.

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C12H12N2O2 | CID 459085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Fundamental Chemistry of 1,4-Dicarbonyl Compound Condensation

Abstract

The 1,4-dicarbonyl motif is a cornerstone of synthetic organic chemistry, serving as a versatile precursor for a multitude of cyclic compounds, most notably five-membered heterocycles and carbocycles. The intramolecular condensation of these substrates provides a powerful and direct route to valuable molecular architectures prevalent in natural products, pharmaceuticals, and materials science.[1][2] This technical guide offers an in-depth exploration of the fundamental chemistry governing these condensation reactions. We will dissect the mechanistic underpinnings of the Paal-Knorr synthesis for furans, pyrroles, and thiophenes, and explore related cyclizations. By emphasizing the causality behind experimental choices and providing validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the expert insights required to effectively harness the synthetic potential of 1,4-dicarbonyl compounds.

The Strategic Importance of the 1,4-Dicarbonyl Unit

The synthetic utility of a 1,4-dicarbonyl compound, such as a 1,4-diketone or a γ-keto ester, lies in the precise spatial relationship of its two electrophilic carbonyl carbons. This arrangement is perfectly poised for intramolecular reactions, where a nucleophile generated at one end of the four-carbon chain can readily attack the carbonyl group at the other end, leading to the formation of a stable five-membered ring. This intramolecular pathway is often kinetically and thermodynamically favored over competing intermolecular reactions.

However, the widespread application of these condensation reactions has historically been tempered by the availability of the 1,4-dicarbonyl starting materials themselves.[3][4] Their synthesis is non-trivial due to the inherent polarity mismatch of potential starting fragments.[4] Modern synthetic methods, such as the Stetter reaction, oxidative coupling, and palladium-catalyzed cross-coupling reactions, have significantly improved access to these crucial precursors, renewing interest in their subsequent cyclization chemistry.[5][6]

The Paal-Knorr Synthesis: A Gateway to Five-Membered Heterocycles

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the preeminent method for converting 1,4-dicarbonyl compounds into substituted furans, pyrroles, and thiophenes.[1][3] While the overall transformation is a cyclization followed by dehydration, the specific mechanism and requisite reagents are dictated by the desired heterocycle.

Paal-Knorr Furan Synthesis

The synthesis of a furan from a 1,4-dicarbonyl compound is an acid-catalyzed dehydration reaction.[7] The reaction is typically performed with protic acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH), or with Lewis acids.[3][8]

Mechanism and Rationale: The accepted mechanism, elucidated by V. Amarnath et al. in the 1990s, involves several key steps that explain the necessity of an acid catalyst.[3][7]

-

Carbonyl Protonation: The reaction initiates with the protonation of one of the carbonyl oxygens by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.

-

Enolization: The second, non-protonated carbonyl group undergoes acid-catalyzed tautomerization to its enol form. This enol serves as the key nucleophile in the reaction.

-

Intramolecular Cyclization (Rate-Determining Step): The nucleophilic double bond of the enol attacks the protonated, highly electrophilic carbonyl carbon. This intramolecular nucleophilic attack is the ring-forming and rate-determining step.[8] Mechanistic studies with diastereomeric 3,4-disubstituted-2,5-hexanediones showed they cyclize at different rates, supporting a mechanism where cyclization is rate-determining rather than enol formation.[3][7]

-

Dehydration: The resulting cyclic hemiacetal intermediate undergoes two successive dehydration steps, driven by the formation of the stable, aromatic furan ring.[3]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Paal-Knorr Thiophene Synthesis

Thiophene synthesis from a 1,4-dicarbonyl requires a sulfurizing agent, which replaces the carbonyl oxygens with sulfur and acts as a dehydrating agent. Common reagents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. [9] Mechanism and Rationale: The exact mechanism is less definitively established than that for furans and pyrroles, but experimental evidence rules out the initial formation of a furan followed by sulfurization. [10]The prevailing hypothesis involves the following pathway:

-

Thionation: The sulfurizing agent converts one or both of the carbonyl groups into thiocarbonyls (thioketones). [3][11]2. Enolization/Enthiolization: The remaining carbonyl or thiocarbonyl undergoes tautomerization to a vinyl thiol (enethiol).

-

Cyclization and Dehydration: Intramolecular attack of the thiol sulfur onto the other carbonyl/thiocarbonyl, followed by dehydration/desulfurization, yields the aromatic thiophene ring. [11]The strong dehydrating nature of reagents like P₄S₁₀ helps drive the reaction to completion. [3]

Experimental Protocols and Data

The following section provides a representative protocol for the Paal-Knorr synthesis and a comparative data table.

Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol describes the acid-catalyzed cyclization of hexane-2,5-dione to 2,5-dimethylfuran, a common substrate for demonstrating this reaction. [12] Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |

| Hexane-2,5-dione | 114.14 | 10 | 1.14 g |

| p-Toluenesulfonic acid monohydrate | 190.22 | 1 | 0.19 g |

| Toluene | 92.14 | - | 50 mL |

| Saturated aq. Sodium Bicarbonate | - | - | 40 mL |

| Brine | - | - | 20 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add hexane-2,5-dione (1.14 g, 10 mmol) and toluene (50 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) to the solution.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes). The disappearance of the starting dione spot indicates completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). [12]6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure 2,5-dimethylfuran.

Caption: General experimental workflow for Paal-Knorr furan synthesis.

Comparative Overview of Paal-Knorr Conditions

| Heterocycle | Key Reagent(s) | Catalyst / Conditions | Causality / Key Considerations |

| Furan | None (intramolecular) | Acid (Protic or Lewis), often with heat. [3] | Acid is required to activate a carbonyl and catalyze enolization for the intramolecular nucleophilic attack. [8] |

| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Neutral or weakly acidic (e.g., acetic acid). [13] | The amine is a strong enough nucleophile to initiate the reaction without strong acid. Excess acid deactivates the amine. [13] |

| Thiophene | Sulfurizing Agent (P₄S₁₀, Lawesson's Reagent). [10] | Typically requires heating. Reagent is also a dehydrator. | The reagent converts carbonyls to thiocarbonyls, enabling cyclization via a sulfur nucleophile. [11] |

Beyond Heterocycles: Intramolecular Aldol Condensation

While famous for heterocycle synthesis, 1,4-dicarbonyl compounds can also undergo intramolecular carbon-carbon bond formation. Under basic conditions, enolate formation at an α-carbon followed by an intramolecular aldol addition reaction leads to the formation of a five-membered cyclopentenone ring. [14]This is a key transformation in many total synthesis campaigns, including the construction of prostaglandins. [15] The reaction proceeds via a standard base-catalyzed aldol mechanism, but in an intramolecular fashion. The formation of a stable, relatively strain-free five-membered ring is the primary driving force. [14]This transformation is conceptually related to the second stage of the Robinson annulation, where a 1,5-diketone undergoes an intramolecular aldol reaction to form a six-membered ring. [16][17]

Conclusion

The condensation chemistry of 1,4-dicarbonyl compounds represents a powerful and elegant strategy for the synthesis of five-membered rings. The Paal-Knorr synthesis, in its variations for furans, pyrroles, and thiophenes, showcases how subtle changes in reagents and conditions can fundamentally alter the mechanistic pathway to yield diverse and valuable heterocyclic products. Understanding the underlying principles—acid-catalyzed enol attack for furans, amine-mediated hemiaminal cyclization for pyrroles, and thionation-cyclization for thiophenes—is paramount for any scientist seeking to leverage these reactions. As synthetic access to 1,4-dicarbonyl precursors continues to expand, their role as pivotal intermediates in drug discovery and materials science is set to grow, making a thorough grasp of their condensation chemistry more critical than ever.

References

- Title: Feist–Benary synthesis - Wikipedia Source: Wikipedia URL:[Link]

- Title: Paal–Knorr synthesis - Wikipedia Source: Wikipedia URL:[Link]

- Title: Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

- Title: Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

- Title: Feist-Benary synthesis - chemeurope.com Source: chemeurope.com URL:[Link]

- Title: Paal–Knorr synthesis - Grokipedia Source: Grokipedia URL:[Link]

- Title: A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis Source: ScienceDirect URL:[Link]

- Title: Synthesis of Furan and Thiophene Source: SlideShare URL:[Link]

- Title: Paal–Knorr synthesis of thiophene - Química Organica.org Source: Química Organica.org URL:[Link]

- Title: What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora Source: Quora URL:[Link]

- Title: Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology Source: RGM College Of Engineering and Technology URL:[Link]

- Title: Robinson Annulation - ResearchGate Source: ResearchG

- Title: Paal-Knorr Furan Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

- Title: Paal Knorr Synthesis of Furan - Mechanism - YouTube Source: YouTube URL:[Link]

- Title: Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. - YouTube Source: YouTube URL:[Link]

- Title: Preparation and Restrosynthetic of 1,4-dicarbonyl compounds: for five-member heterocycle... - YouTube Source: YouTube URL:[Link]

- Title: A New Route for the Synthesis of 1,4-Dicarbonyl Compounds - Taylor & Francis Source: Taylor & Francis Online URL:[Link]

- Title: Robinson Annulation - J&K Scientific LLC Source: J&K Scientific LLC URL:[Link]

- Title: 23.S: Carbonyl Condensation Reactions (Summary) - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

- Title: Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications Source: ACS Public

- Title: 1,4-Diketone synthesis by C-C coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

- Title: Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC - NIH Source: N

- Title: Synthetic approaches to 1,4-dicarbonyl compounds | Request PDF - ResearchGate Source: ResearchG

- Title: Brønsted Acid-Catalyzed Cycloisomerization of But-2-yne-1,4-diols...

- Title: Robinson annulation - Wikipedia Source: Wikipedia URL:[Link]

- Title: Carbonyl Condensation Reactions | Organic Chemistry Class Notes - Fiveable Source: Fiveable URL:[Link]

- Title: Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement...

- Title: 19.18 The Robinson Annulation - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

- Title: Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols... - PubMed Source: PubMed URL:[Link]

- Title: Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement...

- Title: The Robinson Annulation - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

- Title: Organic Chemistry Carbonyl Condensation Reactions. Free In-Depth Study Guide Source: StudySmarter URL:[Link]

- Title: General Mechanism of Carbonyl Condensation - ResearchGate Source: ResearchG

- Title: Chapter 23. Carbonyl Condensation Reactions Source: Cengage URL:[Link]

- Title: Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization | ACS Omega Source: ACS Public

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]

- 6. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Robinson annulation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Synthetic Routes of Substituted Pyrroles

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in medicinal chemistry and materials science. This guide provides an in-depth exploration of the principal synthetic routes to substituted pyrroles, focusing on the underlying mechanisms and practical applications that are critical for laboratory and industrial-scale synthesis.

Classical Approaches: The Foundation of Pyrrole Synthesis

The enduring legacy of 19th-century chemists provides the bedrock of pyrrole synthesis. These named reactions, while over a century old, remain staples in the synthetic chemist's toolbox due to their reliability and broad substrate scope.

The Paal-Knorr Synthesis: A Direct Approach from 1,4-Dicarbonyls

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[3][4]